1-(3-methoxyphenyl)-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3-methoxyphenyl)-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the methoxyphenyl and carbamoylphenyl groups. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve the use of methoxyphenylboronic acid in a Suzuki-Miyaura coupling reaction.
Introduction of the Carbamoylphenyl Group: This can be done through amide bond formation using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts (e.g., iron, aluminum chloride) are used for substitution reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-(3-methoxyphenyl)-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methoxyphenyl)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide
- 3-Methoxyphenylboronic acid
Uniqueness
1-(3-methoxyphenyl)-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C27H27N3O4 |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N-[2-[(4-methylphenyl)methylcarbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C27H27N3O4/c1-18-10-12-19(13-11-18)16-28-27(33)23-8-3-4-9-24(23)29-26(32)20-14-25(31)30(17-20)21-6-5-7-22(15-21)34-2/h3-13,15,20H,14,16-17H2,1-2H3,(H,28,33)(H,29,32) |
InChI Key |
GWIVUGCZENPCBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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